3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[2-(4-methoxyphenyl)ethyl]urea
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Overview
Description
3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[2-(4-methoxyphenyl)ethyl]urea typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines to form the urea linkage . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[2-(4-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea linkage can be reduced under specific conditions, although this is less common.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[2-(4-methoxyphenyl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[2-(4-methoxyphenyl)ethyl]urea is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
1-(2-methoxy-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-20-14-6-4-13(5-7-14)8-10-17-16(19)18-12-15(21-2)9-11-22-3/h4-7,15H,8-12H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIGWJAJZYRHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(CCSC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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